Bienvenue dans la boutique en ligne BenchChem!

cefuroxime axetil

Acute bronchitis Gastrointestinal tolerability Randomized controlled trial

Cefuroxime axetil is the only oral 2nd-gen cephalosporin prodrug, requiring strict solid-state control. Crystalline material shows inadequate bioavailability; only substantially amorphous material (7–25% crystalline) achieves bioequivalence. This unique dependence—absent in cefprozil or ceftibuten—demands spray-dried or controlled-crystallinity blends. Its methoxyimino side chain ensures β-lactamase stability against TEM-1/SHV-1 producers. Clinically, it matches cefixime efficacy with lower diarrhea (5% vs 15%, p=0.001). Procure only from suppliers certifying amorphous content.

Molecular Formula C20H22N4O10S
Molecular Weight 510.5 g/mol
Cat. No. B7790884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecefuroxime axetil
Molecular FormulaC20H22N4O10S
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N
InChIInChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+
InChIKeyKEJCWVGMRLCZQQ-YDZHTSKRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 107 mg/L at 25 °C (est)
Insoluble in water
Freely soluble in acetone;  sparingly soluble in chloroform, ethyl acetate, methanol;  slightly soluble in dehydrated alcohol. Insoluble in ether, wate

Cefuroxime Axetil: Oral Second-Generation Cephalosporin Prodrug with Methoxyimino β-Lactamase Stability


Cefuroxime axetil is the 1-acetoxyethyl ester prodrug of cefuroxime, a second-generation cephalosporin antibiotic [1]. It is the only oral second-generation cephalosporin and the first example of a cephalosporin prodrug, with esterification ensuring digestive tract absorption [2]. Following oral administration, cefuroxime axetil undergoes rapid hydrolysis by intestinal esterases to release the active parent compound, cefuroxime, which exerts its antibacterial effect via inhibition of bacterial cell wall synthesis [3]. Its classification as a prodrug is a key differentiator from direct-absorption oral cephalosporins such as cefprozil and cefixime [4].

Why Generic Substitution of Cefuroxime Axetil Is Not Trivial: Solid-State Form Dictates Bioavailability


Cefuroxime axetil presents a unique procurement challenge due to the profound impact of solid-state morphology on oral bioavailability. The crystalline form of cefuroxime axetil exhibits inadequate bioavailability upon oral administration, whereas the substantially amorphous form demonstrates high bioavailability [1]. This necessitates manufacturing processes—such as spray drying or controlled crystallinity blending (7–25% crystalline content in an amorphous matrix)—to achieve therapeutic equivalence [2]. Consequently, interchangeable substitution of cefuroxime axetil products without rigorous demonstration of bioequivalence linked to solid-state characterization is not scientifically justified. This solid-state dependence is not shared by direct-absorption oral cephalosporins such as cefprozil or ceftibuten, which do not require amorphous stabilization for adequate absorption [3].

Cefuroxime Axetil Quantitative Evidence: Head-to-Head Clinical and Microbiological Differentiation


Superior Gastrointestinal Tolerability vs. Cefixime with Equivalent Clinical Efficacy in Acute Bronchitis

In a randomized, investigator-blind, multicenter study (n=465) comparing cefuroxime axetil 250 mg twice daily versus cefixime 400 mg once daily for 10 days in acute bronchitis, both agents demonstrated equivalent clinical and bacteriological efficacy. However, cefuroxime axetil produced significantly fewer drug-related gastrointestinal adverse events, driven primarily by a lower incidence of diarrhea [1].

Acute bronchitis Gastrointestinal tolerability Randomized controlled trial

Reduced Bacteriologic Failure vs. Cefaclor in Acute Otitis Media Linked to MIC Breakpoints

In a pediatric acute otitis media study (patients aged 6–36 months), bacteriologic failure rates were significantly lower with cefuroxime axetil (15%) compared to cefaclor (32%; P=0.009) after 10 days of treatment [1]. Failure rates increased with rising MIC values. For Streptococcus pneumoniae, an MIC of 0.5 μg/mL (NCCLS cutoff for cefuroxime) discriminated between success and failure [1].

Acute otitis media Bacteriologic failure MIC breakpoint

Equivalent Clinical Efficacy to Amoxicillin/Clavulanate with Twice-Daily Dosing Advantage in Lower Respiratory Tract Infections

In a large multinational RCT (n=512) comparing IV cefuroxime 750 mg TID followed by oral cefuroxime axetil 500 mg BID versus IV amoxicillin/clavulanate 1.2 g TID followed by oral 625 mg TID for LRTI, clinical response rates were equivalent [1]. Cefuroxime/cefuroxime axetil demonstrated the advantage of twice-daily oral administration compared to the three-times-daily regimen required for amoxicillin/clavulanate [1].

Lower respiratory tract infection Pneumonia Sequential therapy

Pioneering Methoxyimino Structural Feature Confers Enhanced β-Lactamase Stability Relative to Earlier Cephalosporins

Cefuroxime was the first β-lactam antibiotic to exhibit higher stability to β-lactamase hydrolysis, attributed to the presence of the methoxy-imino side chain at position 7 of the cephem nucleus [1]. Analysis of structure-activity relationships confirms that both the furyl and methoxyimine radicals at position 7 confer intrinsic stability against β-lactamases produced by most respiratory tract pathogens, including Haemophilus influenzae and Moraxella catarrhalis [2]. This stability is preserved in the axetil prodrug form after in vivo hydrolysis to the active cefuroxime [1].

β-lactamase stability Methoxyimino side chain Antimicrobial resistance

pH-Dependent Hydrolysis Kinetics Define Maximal Stability Window (pH 3.5–5.5) for Formulation Design

The pH-rate profile for hydrolysis of cefuroxime axetil follows the equation kobs = kH(aH) + ks + kOH(Kw/aH), demonstrating maximal stability in the pH range 3.5 to 5.5 [1]. This well-characterized kinetic profile enables precise formulation design to optimize chemical stability and shelf-life, a critical consideration for manufacturing process control.

Hydrolysis kinetics pH stability Shelf-life prediction

Cefuroxime Axetil: High-Value Procurement and Research Application Scenarios


Clinical Trial and Observational Study Procurement for Respiratory Tract Infection Research

Investigators designing clinical trials for acute bronchitis, community-acquired pneumonia, or acute exacerbations of chronic bronchitis should prioritize cefuroxime axetil as the active comparator or intervention when the study objective involves evaluating gastrointestinal tolerability as a secondary endpoint. As demonstrated in the cefixime head-to-head trial, cefuroxime axetil offers equivalent clinical efficacy with a statistically significant reduction in drug-related diarrhea (5% vs. 15%, p=0.001), making it an optimal reference agent for studies where adverse event profiles are a key outcome [1].

Pediatric Infectious Disease Research Requiring Otitis Media Bacteriologic Endpoints

For studies in pediatric acute otitis media requiring tympanocentesis-confirmed bacteriologic outcomes, cefuroxime axetil provides a well-characterized efficacy benchmark. Evidence from direct comparative trials demonstrates a 17-percentage-point lower bacteriologic failure rate compared to cefaclor (15% vs. 32%, P=0.009) [1]. Furthermore, the established MIC cutoff of 0.5 μg/mL for Streptococcus pneumoniae susceptibility provides a validated pharmacodynamic target for PK/PD modeling and breakpoint validation studies [1].

Pharmaceutical Development of Amorphous Solid Dispersion and Bioavailability Enhancement Technologies

Cefuroxime axetil serves as an exemplary model compound for developing and validating amorphous solid dispersion technologies and bioavailability enhancement strategies for BCS Class II/IV prodrugs. The well-documented differential bioavailability between crystalline (inadequate) and amorphous (high) forms provides a robust experimental platform for evaluating spray drying, hot-melt extrusion, and solvent precipitation methods [1]. The defined optimum of 7–25% crystalline content in amorphous matrices offers a quantitative target for quality-by-design (QbD) formulation development and process analytical technology (PAT) implementation [1].

Antimicrobial Stewardship and Formulary Decision-Making for β-Lactamase-Prevalent Settings

Healthcare institutions and formulary committees operating in regions with documented high prevalence of β-lactamase-producing respiratory pathogens (particularly TEM-1 and SHV-1 producing H. influenzae and M. catarrhalis) should prioritize cefuroxime axetil over earlier-generation oral cephalosporins lacking methoxyimino stabilization. The structural basis for enhanced β-lactamase stability—the methoxy-imino side chain at position 7 of the cephem nucleus—provides a mechanistic rationale for superior activity against β-lactamase producers compared to first-generation agents such as cephalexin and cefaclor [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for cefuroxime axetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.